Ethyl 3-(4-propylphenyl)propionate
Description
Ethyl 3-(4-propylphenyl)propionate is an ester derivative featuring a propyl-substituted phenyl group attached to a propionate backbone. The compound’s properties are influenced by the propyl group’s hydrophobicity and the ester functionality, which modulate solubility, volatility, and reactivity.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethyl 3-(4-propylphenyl)propanoate |
InChI |
InChI=1S/C14H20O2/c1-3-5-12-6-8-13(9-7-12)10-11-14(15)16-4-2/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
VXYNKHIWOJWXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Substituent Effects on Physicochemical Properties
- Alkyl Chains (Ethyl/Propyl): Ethyl and propyl groups enhance hydrophobicity, reducing water solubility but improving lipid compatibility. For example, ethyl 3-(4-ethylphenyl)propanoate (C₁₃H₁₈O₂) has a lower molecular weight than the propyl analog, suggesting slightly higher volatility .
- Electron-Withdrawing Groups (Acetyl, Cyano): The acetyl group in ethyl 3-(4-acetylphenyl)propanoate introduces polarity, increasing dipole-dipole interactions and boiling points . The cyano substituent in ethyl 3-(4-cyanophenyl)propanoate enhances reactivity, making it a candidate for nucleophilic additions in drug synthesis .
- Polar Groups (Methoxy, Hydroxy): Methoxy and hydroxy groups improve solubility in polar solvents. Methyl 3-(4-methoxyphenyl)propionate (C₁₁H₁₄O₃) is likely more water-soluble than its ethyl counterparts .
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